molecular formula C9H11NO3 B1428970 (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol CAS No. 1344927-61-2

(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol

Cat. No.: B1428970
CAS No.: 1344927-61-2
M. Wt: 181.19 g/mol
InChI Key: AFEJLWMIIDXXMN-SSDOTTSWSA-N
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Description

(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center, a nitro group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 1-(4-methyl-3-nitrophenyl)ethanone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.

Major Products

    Oxidation: 1-(4-methyl-3-nitrophenyl)ethanone or 1-(4-methyl-3-nitrophenyl)ethanal.

    Reduction: (1R)-1-(4-methyl-3-aminophenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol: The enantiomer of the compound, differing in the configuration at the chiral center.

    1-(4-methyl-3-nitrophenyl)ethanone: Lacks the hydroxyl group, making it less versatile in certain reactions.

    1-(4-methyl-3-aminophenyl)ethan-1-ol: The reduced form of the nitro compound, with different reactivity and biological properties.

Uniqueness

(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct reactivity and biological activity compared to its enantiomer or other structurally similar compounds. The presence of both a nitro group and a hydroxyl group allows for diverse chemical transformations and applications.

Properties

IUPAC Name

(1R)-1-(4-methyl-3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEJLWMIIDXXMN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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